1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine
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Overview
Description
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine is a complex organic compound featuring a piperazine ring substituted with a tert-butylthio group and a methylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 5-(tert-butylthio)-3-methylpyridine with piperazine under controlled conditions. The tert-butylthio group is introduced via a nucleophilic substitution reaction, where tert-butylthiol reacts with a suitable pyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone derivatives .
Scientific Research Applications
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The tert-butylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors or enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
tert-Butylthiol: A simpler compound with a similar tert-butylthio group, used in various chemical reactions.
Piperazine: A basic structure that forms the core of many pharmaceutical compounds.
3-Methylpyridine: A precursor in the synthesis of more complex pyridine derivatives.
Uniqueness: 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a tert-butylthio group and a piperazine ring allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C14H23N3S |
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Molecular Weight |
265.42 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C14H23N3S/c1-11-9-12(18-14(2,3)4)10-16-13(11)17-7-5-15-6-8-17/h9-10,15H,5-8H2,1-4H3 |
InChI Key |
RAFZQFPFJYDADE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCNCC2)SC(C)(C)C |
Origin of Product |
United States |
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